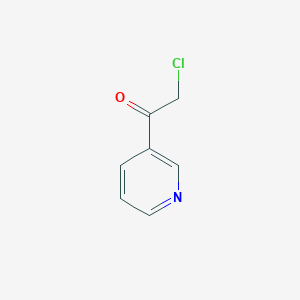

2-Chloro-1-(pyridin-3-yl)ethanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOFYCMAWQUUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328996 | |

| Record name | 3-chloroacetylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-11-2 | |

| Record name | 3-chloroacetylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into the Reactivity of 2 Chloro 1 Pyridin 3 Yl Ethanone

Elucidation of Nucleophilic Substitution Reactions at the α-Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes 2-Chloro-1-(pyridin-3-yl)ethanone a prime substrate for nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in organic synthesis.

The core of this reaction is the displacement of the chloride ion, a good leaving group, by a nucleophile. The electrophilicity of the α-carbon is significantly enhanced by the inductive electron-withdrawing effect of both the adjacent carbonyl group and the chlorine atom. quizlet.com This polarization facilitates the attack by a wide range of nucleophiles. youtube.com

Common nucleophiles that react with α-halo ketones like this compound include:

Amines: Primary and secondary amines readily displace the chloride to form α-amino ketones, which are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.

Thiolates: The reaction with thiolates yields α-thio ketones.

Azides: Azide ions can be introduced to form α-azido ketones, which can be further transformed into other functional groups.

Carbanions: Stabilized carbanions, such as those derived from malonic esters or β-keto esters, can be used to form new carbon-carbon bonds.

The reaction generally proceeds via an SN2 mechanism, involving a backside attack of the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is influenced by several factors, including the strength and concentration of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents are often employed to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Role of Enol/Enolate Chemistry in Reaction Pathways

The protons on the α-carbon of this compound are acidic due to the electron-withdrawing nature of the adjacent carbonyl group. This acidity allows for the formation of enol or enolate intermediates under appropriate basic or acidic conditions. masterorganicchemistry.comlibretexts.org

Under basic conditions, a base can abstract a proton from the α-carbon to form an enolate. masterorganicchemistry.com The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. bham.ac.uk This enolate is a powerful nucleophile and can react with various electrophiles. masterorganicchemistry.com However, in the case of this compound, the presence of the leaving group on the α-carbon means that elimination or other rearrangement reactions can compete with or follow enolate formation.

The choice of base is crucial in controlling the reaction pathway. libretexts.orgbham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to quantitatively form the enolate, which can then be reacted with a chosen electrophile. libretexts.orgyoutube.com Weaker bases, such as alkoxides, may lead to an equilibrium mixture of the ketone and the enolate. bham.ac.uk

The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. bham.ac.uk "Soft" electrophiles tend to react at the carbon, leading to C-alkylation, while "hard" electrophiles favor reaction at the oxygen, resulting in O-alkylation. bham.ac.uk

Investigations into Intramolecular Cyclization and Rearrangement Mechanisms

The bifunctional nature of this compound, possessing both an electrophilic α-carbon and a nucleophilic pyridine (B92270) nitrogen, allows for intramolecular reactions. These reactions can lead to the formation of various heterocyclic ring systems, which are of significant interest in medicinal chemistry and materials science.

One of the most important intramolecular reactions is the formation of indolizine (B1195054) derivatives. Under basic conditions, the initial nucleophilic substitution of the chloride by a suitable nucleophile can be followed by an intramolecular cyclization involving the pyridine nitrogen. For instance, reaction with a β-keto ester followed by base-induced cyclization can lead to the formation of functionalized indolizine systems.

Another potential reaction pathway is the Favorskii rearrangement. In the presence of a strong base, an enolate can be formed, which can then undergo an intramolecular SN2 reaction to form a cyclopropanone (B1606653) intermediate. This highly strained intermediate can then be opened by a nucleophile (such as the base itself or a solvent molecule) to give a rearranged carboxylic acid derivative. The feasibility of this pathway depends on the specific reaction conditions and the stability of the intermediates.

The pyridine ring itself can also influence the reaction mechanism. The nitrogen atom can act as an internal base or nucleophile, facilitating certain reaction pathways or leading to the formation of unique products.

Computational and Spectroscopic Approaches to Reaction Mechanism Profiling

Modern analytical and computational techniques are invaluable tools for elucidating the complex reaction mechanisms of molecules like this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the structure of reactants, intermediates, and products. ambeed.com In-situ NMR studies can be used to monitor the progress of a reaction in real-time, providing kinetic data and helping to identify transient intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl group and tracking its transformation during a reaction. rsc.org The position of the carbonyl stretching frequency can provide information about the electronic environment of the ketone.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of molecules, confirming the identity of products and intermediates. rsc.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways and predict the stability of various intermediates and transition states. rsc.orgmdpi.com These calculations can provide insights into the thermodynamics and kinetics of a reaction, helping to rationalize experimental observations. For example, DFT can be used to calculate the activation energies for different competing pathways, such as SN2 versus elimination, or to predict the regioselectivity of a reaction.

Time-Dependent DFT (TD-DFT): TD-DFT is employed to study the electronic transitions in molecules and can be used to predict and interpret UV-Vis and photoluminescence spectra. rsc.org

By combining experimental data from spectroscopic methods with theoretical insights from computational studies, a comprehensive picture of the reaction mechanisms of this compound can be developed. This integrated approach is essential for understanding its reactivity and for designing new synthetic applications. researchgate.net

Transformational Chemistry and Derivatization Strategies for 2 Chloro 1 Pyridin 3 Yl Ethanone

Cyclocondensation Reactions for Diverse Heterocycle Synthesis

Cyclocondensation reactions involving 2-chloro-1-(pyridin-3-yl)ethanone provide efficient routes to a variety of fused heterocyclic systems. These reactions leverage the electrophilic nature of the carbonyl carbon and the carbon bearing the chlorine atom to construct new rings.

Formation of Imidazo[1,2-a]pyridine (B132010) Derivatives

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention due to their presence in a number of medicinally important molecules. The reaction of this compound with 2-aminopyridines is a classical and effective method for the synthesis of 2-substituted-imidazo[1,2-a]pyridines. rsc.org This transformation, known as the Chichibabin reaction, proceeds through an initial nucleophilic substitution of the chlorine atom by the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration.

The general applicability of this method has been demonstrated with a range of substituted 2-aminopyridines, allowing for the introduction of various functional groups onto the imidazo[1,2-a]pyridine core. rsc.orgnih.gov The reaction conditions are typically mild, often involving heating the reactants in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF). rsc.org

| Reactant 1 | Reactant 2 | Product Class | Ref. |

| This compound | 2-Aminopyridine | Imidazo[1,2-a]pyridine | rsc.org |

| This compound | Substituted 2-Aminopyridines | Substituted Imidazo[1,2-a]pyridines | nih.gov |

Construction of Thienopyridine Frameworks

Thienopyridines are another important class of heterocyclic compounds, with some derivatives exhibiting antiplatelet activity. nih.gov this compound serves as a key intermediate in the synthesis of certain thienopyridine derivatives. nih.govnih.gov For instance, the reaction of this compound with a suitable sulfur-containing nucleophile can initiate the formation of a thiophene (B33073) ring fused to a pyridine (B92270) ring.

A prominent example is the Gewald reaction, a multicomponent reaction that can utilize α-chloro ketones. umich.eduwikipedia.orgorganic-chemistry.org In a typical Gewald synthesis, a ketone, a cyanoester, and elemental sulfur react in the presence of a base to form a 2-aminothiophene. wikipedia.org While direct application with this compound in a one-pot Gewald reaction to form thienopyridines is less commonly reported, the principle of using this chloro-ketone to build a thiophene ring is established. For example, it can be reacted with a pre-formed thiol-containing intermediate to construct the thienopyridine skeleton. mdpi.commdpi.com

| Reactant 1 | Reagents | Product Class | Ref. |

| This compound | Sulfur source, active methylene (B1212753) nitrile, base | 2-Aminothiophene derivatives | wikipedia.orgorganic-chemistry.org |

| This compound | Pre-formed thiol-containing heterocycle | Thienopyridine derivatives | nih.govnih.gov |

Access to Pyrazole and Pyrrole (B145914) Systems

The versatile reactivity of this compound also allows for its use in the synthesis of five-membered heterocyclic rings like pyrazoles and pyrroles.

The construction of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. youtube.comclockss.orgorganic-chemistry.org The this compound can be conceptually transformed into a 1,3-dielectrophilic species, which can then react with hydrazine to yield a pyrazole. For example, prior reaction of the ketone with a suitable reagent could introduce another electrophilic center, setting the stage for cyclization with hydrazine.

Similarly, the synthesis of pyrroles can be achieved through various strategies, many of which involve the reaction of a 1,4-dicarbonyl compound with a primary amine (Paal-Knorr synthesis) or other related methods. organic-chemistry.orgrsc.org The chloroacetyl group in this compound can be manipulated to generate a precursor suitable for pyrrole ring formation. This might involve a substitution reaction to introduce a group that can be subsequently converted into the second carbonyl functionality required for the Paal-Knorr cyclization.

Multicomponent Reaction (MCR) Applications

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org The reactivity of this compound makes it a suitable candidate for inclusion in MCRs.

For example, in the synthesis of highly substituted imidazo[1,2-a]pyridines, a three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) can be employed. beilstein-journals.org While not directly using this compound, the resulting imidazo[1,2-a]pyridine scaffold can be further functionalized. The chloro-ketone itself can participate in MCRs where its electrophilic centers are sequentially attacked by different nucleophiles present in the reaction mixture.

Functional Group Interconversion at the Chloroacetyl Moiety

The chloroacetyl group of this compound is a prime site for functional group interconversions, primarily through nucleophilic substitution reactions.

Substitution Reactions with Nitrogen, Sulfur, and Oxygen Nucleophiles

The chlorine atom in the α-position to the carbonyl group is an excellent leaving group, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles. youtube.commasterorganicchemistry.com This allows for the straightforward introduction of nitrogen, sulfur, and oxygen-based functional groups.

Nitrogen Nucleophiles: Primary and secondary amines readily react with this compound to form the corresponding α-amino ketones. researchgate.netresearchgate.net This reaction is fundamental in building more complex molecules, as the newly introduced amino group can participate in subsequent transformations.

Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles exhibit high reactivity towards the α-chloro ketone. msu.edu The resulting α-thio ketones are valuable intermediates in their own right and can be used in the synthesis of various sulfur-containing heterocycles.

Oxygen Nucleophiles: Alcohols and phenols can also act as nucleophiles, leading to the formation of α-alkoxy and α-aryloxy ketones, respectively. researchgate.net These reactions are often carried out in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. youtube.com

| Nucleophile Type | Example Nucleophile | Product Type | Ref. |

| Nitrogen | Primary/Secondary Amine | α-Amino ketone | researchgate.netresearchgate.net |

| Sulfur | Thiol | α-Thio ketone | msu.edu |

| Oxygen | Alcohol/Phenol | α-Alkoxy/α-Aryloxy ketone | researchgate.netyoutube.com |

Selective Reduction to α-Chloro Alcohols

The selective reduction of the carbonyl group in this compound to furnish the corresponding α-chloro alcohol, 2-chloro-1-(pyridin-3-yl)ethanol, represents a valuable transformation, yielding a chiral building block for further synthetic manipulations. This reduction can be achieved using various chemical and biocatalytic methods, with a significant emphasis on stereocontrol to obtain enantiomerically pure or enriched alcohols.

Chemical reduction methods typically involve hydride reagents. However, achieving high chemoselectivity (reduction of the ketone without affecting the chloro-substituent or the pyridine ring) and stereoselectivity can be challenging. More advanced and selective methods often rely on biocatalysis.

Enzymatic reductions, particularly using ketoreductases (KREDs) or diketoreductases (DKRs), have shown great promise in the asymmetric reduction of α-halo ketones. While direct studies on this compound are not extensively documented in readily available literature, strong inferences can be drawn from analogous substrates like 2-chloro-1-phenylethanone. For instance, diketoreductase (DKR) from Geotrichum candidum has been utilized for the reduction of similar ketones. The wild-type enzyme and its mutants can exhibit different facial selectivities (Re- or Si-face attack on the carbonyl), leading to the formation of either the (R)- or (S)-α-chloro alcohol. princeton.edu The stereochemical outcome is highly dependent on the enzyme's active site architecture. Mutagenesis studies, such as replacing key amino acid residues like Trp222, have been shown to invert the enantiopreference of the enzyme, allowing for the selective synthesis of either enantiomer from the same prochiral ketone. princeton.edu

Table 1: Enantioselective Reduction of 2-chloro-1-phenylethanone using DKR and its Mutant Data inferred from analogous reductions. princeton.edu

| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Wild-Type DKR | 2-chloro-1-phenylethanone | R-alcohol | >9% |

| W222F Mutant DKR | 2-chloro-1-phenylethanone | S-alcohol | High (specific value varies) |

Controlled Oxidation to Carboxylic Acid Equivalents

The conversion of this compound into a carboxylic acid equivalent, such as nicotinic acid or its derivatives, involves the cleavage of the C-C bond between the carbonyl group and the chloromethyl group. This transformation is not a straightforward oxidation, as ketones are generally resistant to oxidation without C-C bond cleavage. libretexts.orgorgoreview.com Two classical reactions are particularly relevant for this purpose: the haloform reaction and the Favorskii rearrangement.

The haloform reaction is typically applied to methyl ketones, but it can also proceed with α-halo ketones. masterorganicchemistry.comvedantu.combyjus.comlibretexts.orgwikipedia.org The reaction involves treatment with a base (like sodium hydroxide) and a halogen. In the case of an α-chloro ketone, the existing halogen facilitates the initial deprotonation at the α-carbon. Subsequent steps would involve further halogenation (if other α-protons were available) followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. This leads to the cleavage of the carbon-carbon bond and the expulsion of a trihalomethyl anion as a leaving group, ultimately forming the carboxylate (nicotinate) and a haloform. libretexts.orgwikipedia.org

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base (e.g., hydroxide, alkoxides, or amines). wikipedia.orgchemistry-reaction.comddugu.ac.inyoutube.com The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate after the deprotonation of the α'-carbon (the carbon on the pyridine side). wikipedia.orgyoutube.com Nucleophilic attack by the base on the carbonyl carbon of this strained intermediate leads to ring-opening. For an unsymmetrical cyclopropanone like the one derived from this compound, the ring opens to form the more stable carbanion. In this case, cleavage of the bond between the original carbonyl carbon and the pyridine ring would be less favorable than the cleavage leading to a carbanion stabilized by the adjacent pyridine ring. The final product after protonation would be a carboxylic acid derivative. If a hydroxide base is used, nicotinic acid would be the expected product. The use of alkoxides or amines would yield the corresponding esters or amides of nicotinic acid. wikipedia.orgddugu.ac.in

Table 2: Potential Reactions for Conversion to Carboxylic Acid Equivalents

| Reaction | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Haloform Reaction | NaOH / X₂ (X=Cl, Br, I) | Trihalomethyl ketone analog | Carboxylic Acid (Nicotinic Acid) |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Cyclopropanone | Carboxylic Acid or Ester |

Modifications and Functionalization of the Pyridine Ring

Electrophilic Aromatic Substitutions on the Pyridine Core

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. researchgate.net The presence of the 3-acyl group in this compound further deactivates the ring. Both the pyridine nitrogen and the meta-directing acyl group make substitution reactions challenging and dictate the regiochemical outcome. libretexts.orgorganic-chemistry.org

Electrophilic attack will preferentially occur at the positions meta to the acyl group and where the deactivating effect of the nitrogen is less pronounced. The primary positions for substitution are C-5 and, to a lesser extent, C-2 and C-6. However, the 3-acyl group strongly directs incoming electrophiles to the C-5 position. Typical EAS reactions like nitration, sulfonation, and halogenation require harsh conditions. wikipedia.org

For example, the nitration of pyridine itself requires severe conditions and gives low yields of 3-nitropyridine. researchgate.net For this compound, nitration would be expected to yield primarily 2-chloro-1-(5-nitropyridin-3-yl)ethanone. To enhance the reactivity of the pyridine ring towards EAS, it can be converted to its N-oxide. The pyridine-N-oxide is more activated and directs incoming electrophiles to the C-4 (para) and C-2 (ortho) positions. researchgate.net

Directed Ortho-Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. vedantu.comddugu.ac.in In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. masterorganicchemistry.comwikipedia.org For 3-substituted pyridines, the pyridine nitrogen itself can act as a DMG, directing metalation to the C-2 or C-4 position. The presence of the acyl group at C-3 complicates this, as it can also interact with the lithium reagent or be susceptible to nucleophilic attack. However, under carefully controlled conditions, deprotonation at C-2 or C-4 can be achieved. The resulting lithiated species can then be trapped with various electrophiles.

Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are indispensable methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comquimicaorganica.org To apply these methods to this compound, the pyridine ring must first be functionalized with a suitable group, typically a halogen (Br or I) or a triflate. This can be achieved via DoM followed by quenching with a halogen source, or through other synthetic routes. The resulting halo- or triflyloxy-pyridine derivative can then participate in palladium-catalyzed cross-coupling reactions with a variety of partners, such as boronic acids (Suzuki), organostannanes (Stille), or organozinc reagents (Negishi), to introduce new substituents onto the pyridine core. libretexts.orgyoutube.comquimicaorganica.org

N-Alkylation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and susceptible to reaction with electrophiles. quimicaorganica.org N-alkylation of this compound can be readily achieved by treating it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). quimicaorganica.orgosti.gov This reaction, known as quaternization, results in the formation of a pyridinium (B92312) salt, where the nitrogen atom bears a positive charge. google.comresearchgate.net

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. acsgcipr.org These reactions can be accelerated using various techniques, including heating or microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net The resulting N-alkyl-3-acylpyridinium salts are often crystalline solids and exhibit increased water solubility compared to the parent compound. google.com These pyridinium salts are themselves versatile intermediates, for instance, they have been used in nickel-catalyzed cross-coupling reactions. byjus.com

Table 3: Common Reagents and Products in the Transformational Chemistry of this compound

| Transformation | Section | Reagent Class | Product Class |

|---|---|---|---|

| Selective Reduction | 4.2.2 | Hydride Reagents, Ketoreductases | α-Chloro Alcohols |

| Controlled Oxidation | 4.2.3 | Base / Halogen, Base (e.g., NaOR) | Carboxylic Acid Derivatives |

| Electrophilic Substitution | 4.3.1 | Nitrating Agents (HNO₃/H₂SO₄) | Nitro-substituted Pyridines |

| Cross-Coupling | 4.3.2 | Organometallics / Pd Catalyst | Aryl/Alkyl-substituted Pyridines |

| N-Alkylation | 4.3.3 | Alkyl Halides | Pyridinium Salts |

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ 190–200 ppm) .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (C-Cl: ~1.74 Å) and angles with high precision .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 170.03) .

What strategies are employed to resolve contradictions in stereochemical outcomes during the asymmetric reduction of similar α-chloro ketones?

Advanced Research Question

Asymmetric reduction of α-chloro ketones (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) faces challenges in enantioselectivity. Key approaches include:

- Biocatalysts : Engineered ketoreductases or permeabilized whole cells (e.g., Candida ontarioensis) improve enantiomeric excess (ee >90%) .

- Chiral auxiliaries : Use of (R)- or (S)-BINOL-phosphoric acids to control stereochemistry.

- Solvent engineering : Polar solvents (e.g., IPA) enhance enzyme stability and substrate affinity .

What physicochemical properties of this compound are critical for predicting its reactivity in nucleophilic substitution reactions?

Basic Research Question

Key properties include:

How do solvent polarity and catalyst choice impact the regioselectivity of nucleophilic substitutions involving this compound?

Advanced Research Question

- Polar solvents (DMF, DMSO) : Stabilize transition states, favoring SN1 mechanisms and carbocation intermediates.

- Nonpolar solvents (toluene, DCE) : Promote SN2 pathways with inversion of configuration.

- Catalysts : Lewis acids (e.g., ZnCl₂) coordinate with the carbonyl oxygen, enhancing electrophilicity and directing nucleophiles to the α-carbon .

What are the recommended storage conditions for this compound to ensure stability during experimental workflows?

Basic Research Question

To prevent decomposition:

- Temperature : Store at –20°C in a freezer.

- Atmosphere : Inert gas (N₂ or Ar) to avoid hydrolysis.

- Light exposure : Protect from UV light by using amber glass vials .

In crystallographic refinement of halogenated ethanones, how does the choice of software (e.g., SHELXL) affect the accuracy of electron density mapping for chlorine atoms?

Advanced Research Question

SHELXL’s robust algorithms account for anisotropic displacement parameters (ADPs) and anomalous scattering from chlorine, improving electron density maps. Key features:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.